molecular formula C9H17N3 B1371098 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1153040-92-6

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1371098
CAS No.: 1153040-92-6
M. Wt: 167.25 g/mol
InChI Key: YTLNMDVWNWUVOE-UHFFFAOYSA-N
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Description

“1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

Pyrazoles and their derivatives have been synthesized using various methods . Traditional procedures used in the synthesis of pyrazoles have been discussed in previous reviews . An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported, which involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H16N2 . Its molecular weight is 152.24 g/mol. Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent properties, and some of these compounds have important applications in material chemistry . Some pyrazoles act as semiconductors, liquid crystals, and organic light-emitting diodes .

Scientific Research Applications

  • Chemical Reactivity and Spectroscopic Properties : The study of tri(tert-butyl)plumbyl-amine, which is structurally related to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine, reveals insights into its chemical reactivity and NMR spectroscopic properties. This includes applications in transamination and the synthesis of derivatives with potential uses in chemical analysis and material sciences (Herberhold et al., 1997).

  • Green Chemistry Applications : In a study exploring green chemistry approaches, this compound was used for the protection of secondary amine in pyrazole derivatives. This research highlights its role in facilitating the synthesis of anticancer compounds, demonstrating its significance in pharmaceutical chemistry (Anonymous, 2020).

  • Catalysis in Polymerization : Another application is found in the field of catalysis, where derivatives of this compound were used in nickel(II) catalyzed oligomerization and polymerization of ethylene. This showcases its potential in industrial applications, particularly in the production of polymers (Obuah et al., 2014).

  • Synthetic Methodology Development : A study reported an efficient synthesis method for a compound structurally related to this compound, emphasizing its role in the development of new synthetic methodologies. This is crucial for the advancement of chemical synthesis and drug development (Becerra et al., 2021).

  • Protection in Pyrazole Synthesis : A study on the use of tert-butyl as a protecting group in pyrazole synthesis, including the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, provides insights into the chemical versatility and importance of this compound in synthetic chemistry (Pollock & Cole, 2014).

  • Molecular Structure Analysis : The compound was used in a study exploring its molecular structure through X-ray diffraction and spectroscopy, highlighting its significance in materials science and molecular engineering (Tamer et al., 2016).

Biochemical Analysis

Biochemical Properties

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial for catalytic activities in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can affect the activity of metalloenzymes, which are essential for various cellular functions . These effects can lead to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to form stable complexes with metal ions, which can alter enzyme activity and gene expression . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It has been noted that pyrazole derivatives, including this compound, exhibit high stability under standard laboratory conditions . Long-term studies are necessary to understand its degradation patterns and long-term effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic activities. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound’s influence on metabolic flux and metabolite levels can provide insights into its biochemical roles

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns are essential for its activity and function within cells

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNMDVWNWUVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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